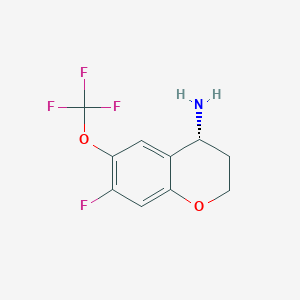
(R)-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is a chiral compound belonging to the chroman family, characterized by a chroman ring structure with fluorine and trifluoromethoxy substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine typically involves several steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable chroman derivative, often through the cyclization of a phenol derivative with an appropriate aldehyde or ketone.
Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using reagents like trifluoromethyl ethers or trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow chemistry are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Primary amines or other reduced derivatives.
Substitution: Functionalized derivatives with new substituents replacing the fluorine or trifluoromethoxy groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of fluorinated compounds.
Biology
In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors. Its fluorinated groups enhance its binding affinity and metabolic stability.
Medicine
In medicinal chemistry, ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is investigated for its potential as a therapeutic agent. It shows promise in the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science, where its unique properties contribute to the performance of various products.
Mécanisme D'action
The mechanism of action of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The fluorine and trifluoromethoxy groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in neurotransmitter levels, enzyme activity, or receptor signaling, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-7-Fluoro-6-methoxychroman-4-amine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(trifluoromethyl)chroman-4-amine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
®-7-Fluoro-6-(difluoromethoxy)chroman-4-amine: Features a difluoromethoxy group instead of a trifluoromethoxy group.
Uniqueness
®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which confer distinct physicochemical properties. These groups enhance its lipophilicity, metabolic stability, and binding affinity, making it a valuable compound in drug development and other applications.
This detailed overview provides a comprehensive understanding of ®-7-Fluoro-6-(trifluoromethoxy)chroman-4-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H9F4NO2 |
|---|---|
Poids moléculaire |
251.18 g/mol |
Nom IUPAC |
(4R)-7-fluoro-6-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9F4NO2/c11-6-4-8-5(7(15)1-2-16-8)3-9(6)17-10(12,13)14/h3-4,7H,1-2,15H2/t7-/m1/s1 |
Clé InChI |
SYJHOAKWAOPFED-SSDOTTSWSA-N |
SMILES isomérique |
C1COC2=CC(=C(C=C2[C@@H]1N)OC(F)(F)F)F |
SMILES canonique |
C1COC2=CC(=C(C=C2C1N)OC(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















